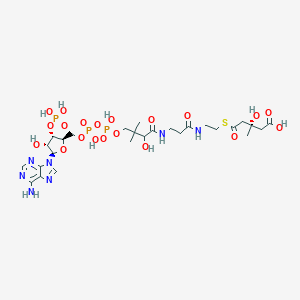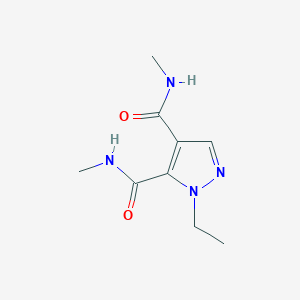
Capensinidin
Übersicht
Beschreibung
Capensinidin (Cp) is an O-methylated anthocyanidin . It is a water-soluble, blue-red plant dye . It is a 5-methoxy analog of malvidin and has been obtained from Plumbago capensis .
Molecular Structure Analysis
Capensinidin has a molecular formula of C18H17O7 . Its structure includes a benzopyran-1-ium core, which is substituted with hydroxy and methoxy groups .Wissenschaftliche Forschungsanwendungen
Medicine
Capensinidin has shown potential in the field of medicine. It has been found to have similar binding energies to certain proteins as other flavonoids, indicating that it could be a potential lead for drug candidates . This suggests that Capensinidin could be used in the development of new treatments for diseases such as Alzheimer’s and Parkinson’s .
Food Industry
In the food industry, Capensinidin could be used as a natural additive. The use of natural additives is becoming increasingly important as the industry moves towards healthier formulations . Capensinidin, being a natural compound, could contribute to this trend.
Cosmetics
The use of natural compounds in cosmetic formulations is gaining popularity due to their biocompatible, safe, and eco-friendly character . Capensinidin, being a natural, water-soluble dye, could potentially be used in cosmetic products to provide color.
Agriculture
While specific applications of Capensinidin in agriculture are not well-documented, the use of natural compounds in this field is a growing area of interest . Capensinidin could potentially be used in the development of natural pesticides or fertilizers.
Textile Industry
In the textile industry, natural dyes are often preferred for their lack of harmful chemicals . Capensinidin, being a natural, water-soluble dye, could potentially be used in the dyeing of textiles.
Biotechnology
In the field of biotechnology, Capensinidin could potentially be used in various ways. For example, it could be used in the development of new bioengineered ingredients . Additionally, its potential medicinal properties could be explored further through biotechnological methods .
Environmental Science
While specific applications of Capensinidin in environmental science are not well-documented, the use of natural compounds in this field is a growing area of interest . For example, Capensinidin could potentially be used in the development of natural methods for pollution control or waste management.
Wirkmechanismus
Target of Action
Capensinidin is an O-methylated anthocyanidin . Anthocyanidins are a type of flavonoid, a class of compounds with potential antioxidant and health benefits. They are commonly found in fruits and vegetables, and contribute to the blue-red color of many fruits and flowers . .
Biochemical Pathways
Anthocyanidins like capensinidin are known to be involved in the regulation of oxidative stress and inflammation, suggesting that they may affect pathways related to these processes .
Pharmacokinetics
As a water-soluble compound , it is expected to have different pharmacokinetic properties compared to fat-soluble compounds. The impact of these properties on Capensinidin’s bioavailability is currently unknown.
Result of Action
Anthocyanidins like capensinidin are known to have potential antioxidant and anti-inflammatory effects , suggesting that Capensinidin may have similar effects.
Eigenschaften
IUPAC Name |
2-(4-hydroxy-3,5-dimethoxyphenyl)-5-methoxychromenylium-3,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7/c1-22-13-6-10(19)7-14-11(13)8-12(20)18(25-14)9-4-15(23-2)17(21)16(5-9)24-3/h4-8H,1-3H3,(H2-,19,20,21)/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLVPQXQQPMCKK-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17O7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00331604 | |
| Record name | Capensinidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00331604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19077-85-1 | |
| Record name | Capensinidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00331604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is unique about the structure of capensinidin compared to other anthocyanidins, and how does this impact its properties?
A1: Capensinidin is a unique anthocyanidin because it possesses two methoxy groups at the 5 and 7 positions of its A-ring, resulting in no free hydroxyl groups in these positions []. This structural feature differentiates it from most other naturally occurring anthocyanidins, which typically have at least one free hydroxyl group in the A-ring. The presence of methoxy groups instead of hydroxyl groups prevents the formation of tautomeric quinonoidal bases (anhydrobases), which are commonly observed in other anthocyanins []. This structural difference might influence capensinidin's color, stability, and potential biological activity compared to other anthocyanidins.
Q2: What potential therapeutic benefits has capensinidin demonstrated in computational studies, and what mechanisms might be responsible for these effects?
A2: In silico docking studies have suggested that capensinidin may be a promising lead compound for developing treatments for neurodegenerative diseases like Parkinson's disease []. These studies showed that capensinidin exhibits favorable binding energies to target proteins involved in Parkinson's disease pathogenesis, comparable to known standard reference compounds []. While the exact mechanisms of action remain to be elucidated, it is plausible that capensinidin's ability to interact with these specific protein targets could contribute to its potential neuroprotective effects. Further research, including in vitro and in vivo studies, is necessary to confirm these initial computational findings and explore the therapeutic potential of capensinidin for neurodegenerative diseases.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate](/img/structure/B108360.png)




![5-[2-[3-[[4-[[[5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-methyl-5-oxopent-3-enoic acid](/img/structure/B108369.png)


